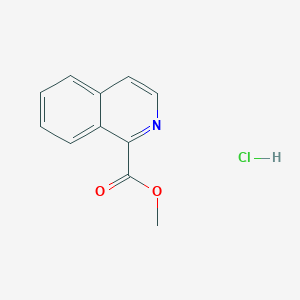

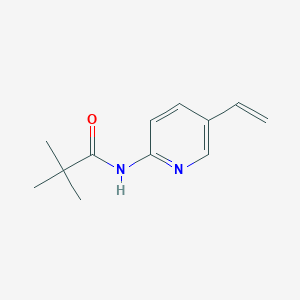

![molecular formula C24H15BrO B3115238 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan CAS No. 2088537-45-3](/img/structure/B3115238.png)

4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan

Vue d'ensemble

Description

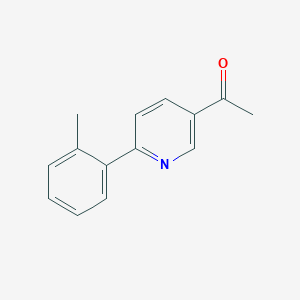

“4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan” is a chemical compound that belongs to the class of organic compounds known as dibenzofurans . Dibenzofurans are compounds that contain two benzene rings fused to a central furan ring . This compound has potential applications in semiconductors and OLED applications .

Synthesis Analysis

The synthesis of dibenzofurans, such as “4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan”, can be achieved through various methods. One such method involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones . Another method involves the use of substituted biphenyls . The synthesis of highly substituted benzofurans has also been achieved through substituent migration .Molecular Structure Analysis

The molecular structure of “4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan” consists of two benzene rings fused to a central furan ring . The furan ring is a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . The structure incorporates two π bonds and a ring of 10 π electrons, which grant the molecule aromatic properties .Chemical Reactions Analysis

Furan, a component of “4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan”, can react with various oxidants or reactive electrophiles to serve as versatile C4 building blocks in organic synthesis . Furan can produce a conjugated 1,4-dicarbonyl unit by singlet oxygen through an endoperoxide intermediate .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Researchers have identified phenyl derivatives of dibenzo[b,d]furan and dibenzo[b,d]thiophene in sedimentary rocks, bitumen, and hydrothermal petroleum, suggesting their role as intermediate products in the formation of condensed heterocyclic polycyclic aromatic compounds. This discovery underscores the environmental presence and stability of such structures, hinting at their utility in geochemical processes and organic synthesis (Marynowski, Rospondek, Reckendorf, & Simoneit, 2002).

Natural Products and Bioactivity

A structurally unique bromophenol, urceolatin, was isolated from the marine red alga Polysiphonia urceolata, featuring an unprecedented benzylphenanthro[4,5-bcd]furan unit. This compound exhibited significant DPPH radical-scavenging activity, indicating its potential in antioxidant applications (Li, Li, Ji, Gloer, & Wang, 2008).

Material Science and Optoelectronics

The dibenzo[b,d]furan segment has been reported as a building block for organic light-emitting diode (OLED) materials due to its high thermal stability and triplet energy. Novel hole-blocking materials based on asymmetrically difunctionalized dibenzo[b,d]furans were designed for high-performance phosphorescent OLEDs, showcasing their potential in advanced optoelectronic devices (Hong, Chung, Jang, Yu, Lee, & Lee, 2020).

Medicinal Chemistry

Vialinin B, a powerful inhibitor of tumor necrosis factor (TNF)–α production, is a natural 3-phenyldibenzo[b,d]furan product. The synthesis of biotinylated p-terphenyls based on this structural motif for clarifying the target molecule of vialinin B indicates the potential therapeutic applications of such compounds (Takahashi, Suda, Nakamura, Matsuoka, & Koshino, 2017).

Antimicrobial Activity

Halogenated phenyl derivatives of 2,5-dihydrofuran-2-ones showed broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, particularly Aspergillus spp., and fluconazole-resistant yeast isolates. This suggests the role of dibenzo[b,d]furan derivatives in developing new antimicrobial agents (Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004).

Mécanisme D'action

While the specific mechanism of action for “4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan” is not explicitly mentioned in the search results, it’s worth noting that compounds containing a dibenzofuran moiety have been shown to display remarkable anticancer and antimicrobial activity . They have also been suggested as effective therapeutic agents for the treatment of diabetes mellitus .

Safety and Hazards

While the specific safety and hazards of “4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan” are not explicitly mentioned in the search results, it’s important to note that dibenzofuran, a component of this compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

4-(3-bromophenyl)-6-phenyldibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15BrO/c25-18-10-4-9-17(15-18)20-12-6-14-22-21-13-5-11-19(23(21)26-24(20)22)16-7-2-1-3-8-16/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUPTHBRZMHSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC(=CC=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan | |

CAS RN |

2088537-45-3 | |

| Record name | 4-(3-bromophenyl)-6-phenyldibenzo[b,d]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

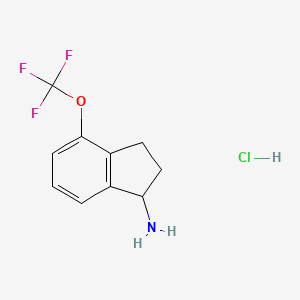

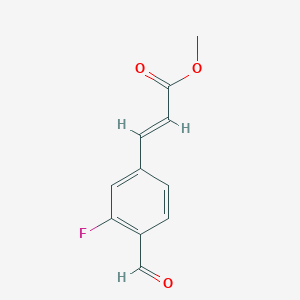

![(1R,4R,5S)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3115155.png)

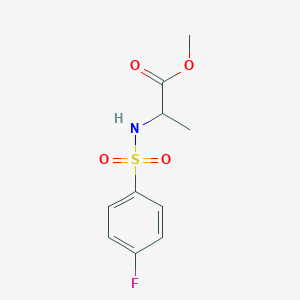

![1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B3115158.png)

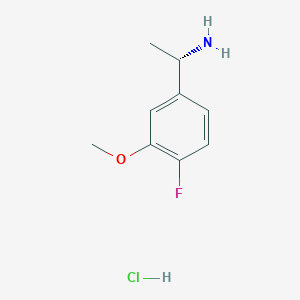

![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine](/img/structure/B3115191.png)

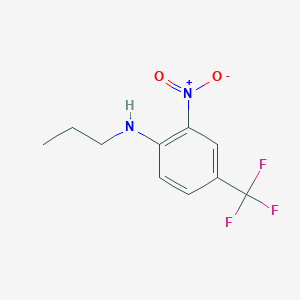

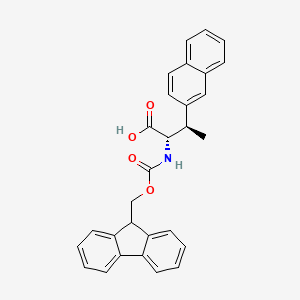

![2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3115198.png)

![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)